molecular formula C16H31IO2 B14147620 Tert-butyl 3-butyl-8-iodooctanoate CAS No. 88931-85-5

Tert-butyl 3-butyl-8-iodooctanoate

Cat. No.: B14147620
CAS No.: 88931-85-5
M. Wt: 382.32 g/mol
InChI Key: YPWSZXAYTZHOAD-UHFFFAOYSA-N
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Description

Tert-butyl 3-butyl-8-iodooctanoate is an organic compound with the molecular formula C16H31IO2. It is characterized by the presence of a tert-butyl group, a butyl group, and an iodine atom attached to an octanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-butyl-8-iodooctanoate typically involves the esterification of 3-butyl-8-iodooctanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-butyl-8-iodooctanoate can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Iodate esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted octanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-butyl-8-iodooctanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-butyl-8-iodooctanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl alcohol: A simple tertiary alcohol with similar tert-butyl group.

    Butyl iodide: Contains a butyl group and an iodine atom but lacks the ester functionality.

    Octanoic acid: A simple carboxylic acid without the tert-butyl and iodine substituents.

Uniqueness

Tert-butyl 3-butyl-8-iodooctanoate is unique due to the combination of its tert-butyl, butyl, and iodine substituents attached to an octanoate ester. This unique structure imparts specific reactivity and properties that are not found in simpler compounds like tert-butyl alcohol or butyl iodide.

Properties

CAS No.

88931-85-5

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

tert-butyl 3-butyl-8-iodooctanoate

InChI

InChI=1S/C16H31IO2/c1-5-6-10-14(11-8-7-9-12-17)13-15(18)19-16(2,3)4/h14H,5-13H2,1-4H3

InChI Key

YPWSZXAYTZHOAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCI)CC(=O)OC(C)(C)C

Origin of Product

United States

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